molecular formula C6H6N4O B096231 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol CAS No. 18591-70-3

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Cat. No. B096231
CAS RN: 18591-70-3
M. Wt: 150.14 g/mol
InChI Key: VVQUAWREPHCLDH-UHFFFAOYSA-N
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Description

“6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” is a chemical compound with the molecular formula C6H6N4O . It has a molecular weight of 150.14 g/mol . The IUPAC name for this compound is 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3 . The canonical SMILES representation is CC1=CC(=O)C2=NN=CN2N1 .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 59.8 Ų . It has 11 heavy atoms in its structure .

Scientific Research Applications

Antibacterial Activity

Triazolo pyrazine derivatives, which include “6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol”, have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the compounds exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .

Antifungal Activity

Triazole compounds, including “6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol”, have been found to have antifungal properties . They are a major class of antifungal drugs, with examples including fluconazole and voriconazole .

Anticancer Activity

Triazole compounds have also been studied for their potential anticancer properties . The ability of these compounds to bind with various enzymes and receptors in the biological system makes them versatile in their biological activities .

Antioxidant Activity

Triazole derivatives have been synthesized and studied for their antioxidant potential . This is based on their ability to bind with various enzymes and receptors in the biological system .

Antiviral Activity

Triazole derivatives, including “6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol”, have been studied for their antiviral potential . This is based on their ability to bind with various enzymes and receptors in the biological system .

Anti-inflammatory and Analgesic Activity

Triazole compounds have been found to have anti-inflammatory and analgesic properties . They are present in a number of drug classes that are used to treat these conditions .

Antiepileptic Activity

Triazole compounds, including “6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol”, have been found to have antiepileptic properties . Rufinamide is an example of a commercially available triazole-containing drug that is used as an antiepileptic .

Antihypertensive Activity

Triazole compounds have been found to have antihypertensive properties . Trapidil is an example of a commercially available triazole-containing drug that is used as an antihypertensive .

properties

IUPAC Name

6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQUAWREPHCLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=NN=CN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892413
Record name 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

CAS RN

18591-70-3
Record name 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 2
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 3
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 4
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Reactant of Route 5
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 6
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

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